molecular formula C12H15N7O3 B2440701 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 898412-81-2

2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No.: B2440701
CAS No.: 898412-81-2
M. Wt: 305.298
InChI Key: MJFUBVGJHUVIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic compound that plays a significant role in various scientific fields due to its unique chemical properties. Its structure contains multiple functional groups, allowing it to participate in diverse chemical reactions and interactions.

Preparation Methods

Synthetic routes to 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide typically involve multi-step processes, where intermediates are synthesized and then combined under specific reaction conditions.

In laboratory settings, the preparation might start with the formation of the triazino[3,4-f]purin scaffold through a condensation reaction. The introduction of acetamide moieties and the methyl groups follows, often through alkylation and amide formation reactions. Industrial production methods would scale up these processes, optimizing for yield, purity, and cost-effectiveness by leveraging continuous flow reactions and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, such as:

  • Oxidation

    Due to its multiple oxo groups, it can participate in oxidation reactions to form hydroxylated or further oxidized products.

  • Reduction

    It can be reduced to form different analogs with altered electronic properties.

  • Substitution

    The presence of the acetyl group allows for nucleophilic substitutions, particularly with halides or other nucleophiles.

Common reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions can range from simple hydroxylated derivatives to complex rearranged molecules.

Scientific Research Applications

2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide has applications in:

  • Chemistry

    It is used as a precursor in the synthesis of various organic molecules and complex pharmaceuticals.

  • Biology

    Its structure is studied for interactions with biomolecules, aiding in the understanding of molecular recognition and binding.

  • Medicine

    As a core structure in drug design, it’s explored for potential therapeutic properties, especially in targeting specific enzymes or receptors.

  • Industry

    Utilized in the development of advanced materials and as a part of catalysts for chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The triazino[3,4-f]purin scaffold is crucial for interactions with nucleotide-binding sites, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Compared to other triazino[3,4-f]purin derivatives, 2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is unique due to its specific combination of methyl and oxo groups, which enhance its reactivity and binding affinity. Similar compounds include other triazino purines and their derivatives, but this particular configuration offers distinct advantages in terms of stability and specificity in scientific applications.

There you have it—an in-depth look at this compound. Fascinating stuff!

Properties

IUPAC Name

2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O3/c1-6-4-18-8-9(16(2)12(22)17(3)10(8)21)14-11(18)19(15-6)5-7(13)20/h4-5H2,1-3H3,(H2,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFUBVGJHUVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.